molecular formula C18H28N2O2 B5713073 2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide

2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide

Cat. No. B5713073
M. Wt: 304.4 g/mol
InChI Key: BZZUQNAEROEWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in 1992 by the Japanese pharmaceutical company, Yoshitomi, and later acquired by Novartis for further development.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide involves its phosphorylation by sphingosine kinase 2 to form 2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide-phosphate, which binds to and activates sphingosine 1-phosphate receptors (S1PRs) on various cell types, including lymphocytes, endothelial cells, and neuronal cells. This leads to the sequestration of lymphocytes in lymph nodes, preventing their migration to peripheral tissues and reducing inflammation. 2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide-phosphate also has direct effects on endothelial cells, promoting angiogenesis and vascular permeability.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been shown to have various biochemical and physiological effects, including modulation of immune cell function, promotion of angiogenesis, and regulation of neuronal signaling. 2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been shown to reduce the number of circulating lymphocytes, particularly T cells and B cells, by sequestering them in lymph nodes. 2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has also been shown to promote angiogenesis by stimulating the production of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors. 2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been shown to regulate neuronal signaling by modulating the activity of ion channels and neurotransmitter receptors.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has several advantages for lab experiments, including its well-defined mechanism of action, availability of synthetic analogs, and established animal models for various diseases. However, 2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide also has several limitations, including its low solubility in aqueous solutions, potential toxicity at high doses, and limited bioavailability in certain tissues.

Future Directions

There are several future directions for the research and development of 2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide and its analogs, including the identification of new therapeutic indications, optimization of pharmacokinetic properties, and development of combination therapies. 2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide and its analogs have shown promise in various preclinical and clinical studies for the treatment of diseases such as multiple sclerosis, cancer, and transplant rejection. However, there is still much to be learned about the precise mechanisms of action and potential side effects of these compounds. Further research is needed to optimize the pharmacokinetic properties of 2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide and its analogs, such as improving their bioavailability and tissue distribution. Additionally, the development of combination therapies involving 2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide and other drugs may enhance their efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide involves a multi-step process starting from 3,4-dimethylphenol and 1-bromopropane. The key step involves the reaction of 2-amino-2-methyl-1-propanol with 3,4-dimethylphenol in the presence of acetic acid to form the intermediate, 2-(3,4-dimethylphenoxy)-N-(1-hydroxy-2-methylpropyl)acetamide. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is further reacted with N-propylpiperidine to obtain the final product, 2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, 2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been shown to reduce the frequency and severity of relapses, delay disease progression, and improve neurological function. In cancer, 2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been shown to have anti-proliferative and pro-apoptotic effects on various cancer cell lines, including breast, prostate, and colon cancer. In transplant rejection, 2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been shown to prevent acute rejection and prolong graft survival in animal models.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-4-9-20-10-7-16(8-11-20)19-18(21)13-22-17-6-5-14(2)15(3)12-17/h5-6,12,16H,4,7-11,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZUQNAEROEWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)COC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.